molecular formula C18H32N4O8 B10851989 N-Methyl-ETAV

N-Methyl-ETAV

Cat. No.: B10851989
M. Wt: 432.5 g/mol
InChI Key: LOKBVOQPMLVOAY-CGTOJEAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-ETAV is a specialized chemical compound provided for research use only (RUO). It is not intended for diagnostic or therapeutic applications. The "ETAV" sequence is recognized in scientific literature as a potential Class I PDZ domain binding motif, a critical mediator of protein-protein interactions within cells. The addition of the N-methyl group is a common modification in medicinal chemistry and chemical biology to alter a compound's physicochemical properties, such as its metabolic stability and membrane permeability. As such, this compound serves as a valuable research tool for scientists investigating intracellular signaling complexes, particularly those involving G protein-coupled receptors (GPCRs) and other proteins that interact with PDZ domains. Researchers may utilize this compound in studies aimed at understanding the regulation of receptor trafficking, signal transduction, and the assembly of multiprotein networks that dictate cellular responses. This product is strictly for use in laboratory research settings.

Properties

Molecular Formula

C18H32N4O8

Molecular Weight

432.5 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-(methylamino)-5-oxopentanoic acid

InChI

InChI=1S/C18H32N4O8/c1-8(2)13(18(29)30)21-15(26)9(3)20-17(28)14(10(4)23)22-16(27)11(19-5)6-7-12(24)25/h8-11,13-14,19,23H,6-7H2,1-5H3,(H,20,28)(H,21,26)(H,22,27)(H,24,25)(H,29,30)/t9-,10?,11-,13-,14-/m0/s1

InChI Key

LOKBVOQPMLVOAY-CGTOJEAQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](CCC(=O)O)NC

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC

Origin of Product

United States

Synthetic Strategies and Chemical Modalities for N Methyl Etav and Its Analogues

General Synthetic Routes for N-Alkylated Peptidomimetics

N-alkylated peptidomimetics, such as N-Methyl-ETAV, are characterized by the substitution of an amide proton with an alkyl group, a modification that can significantly alter the compound's conformational flexibility and resistance to enzymatic degradation. creative-peptides.com The synthesis of these molecules relies heavily on established and innovative peptide chemistry techniques.

Solid-Phase Peptide Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for assembling peptide chains in a controlled, stepwise manner. bachem.com The general process involves anchoring the C-terminal amino acid to an insoluble polymer resin and sequentially adding protected amino acids. peptide.com Each cycle consists of deprotecting the Nα-amino group, followed by coupling the next amino acid in the sequence. bachem.com

For the synthesis of N-alkylated peptides, the standard Fmoc/tBu strategy is often adapted. bohrium.com However, the presence of an N-alkyl group on an amino acid residue can introduce significant steric hindrance, making the subsequent coupling step challenging. springernature.com To overcome this, specialized and more potent coupling reagents may be employed, or techniques such as microwave-assisted synthesis can be used to accelerate the reaction. bachem.comspringernature.com

Common challenges in the SPPS of N-alkylated peptides include the formation of diketopiperazines and racemization, particularly during the removal of the Fmoc protecting group. researchgate.net Strategies to mitigate these side reactions include the use of 2-chlorotrityl chloride resin, which allows for mild cleavage conditions, and the incorporation of pre-synthesized dipeptide blocks containing the N-alkylated residue. researchgate.netluxembourg-bio.com Another approach involves using reversibly N-alkylated amino acids, which act as "pseudoprolines" to disrupt aggregation and improve synthesis efficiency. bohrium.comluxembourg-bio.com

N-Terminal Alkylation and Derivatization Procedures

The introduction of an alkyl group at the N-terminus of a peptide is a key modification for creating analogues like this compound. Reductive alkylation is a highly efficient and selective method for this purpose. rsc.orgnih.gov This reaction involves treating the peptide's free N-terminal α-amino group with an aldehyde or ketone in the presence of a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN). nih.govccspublishing.org.cn By carefully controlling the pH of the reaction (typically around 6.1), the N-terminal α-amine can be selectively modified with excellent selectivity over the ε-amino groups of lysine (B10760008) side chains (>99:1). rsc.orgresearchgate.net This method preserves the positive charge at the N-terminus, which can be crucial for retaining biological activity. rsc.org

A wide variety of aldehydes can be used in this process, allowing for the introduction of diverse functional groups. rsc.orgccspublishing.org.cn For N-methylation, formaldehyde (B43269) is the corresponding aldehyde. Other derivatization strategies for the N-terminus include reactions with isothiocyanate analogues, which can be used to introduce specific tags or promote unique fragmentation patterns in mass spectrometry analysis. nih.govresearchgate.net These methods provide a versatile toolkit for the site-specific functionalization of peptides. nih.gov

Targeted Chemical Modifications and Their Rationale

The rational design of this compound analogues involves targeted chemical modifications to probe and optimize biological function. These modifications include altering the amino acid sequence, modifying the peptide backbone, and varying the N-alkyl substituent.

Original Residue (ETAV)Substitution ExampleRationale for SubstitutionPotential Impact on Activity
E (Glutamic Acid)Aspartic Acid (D)Evaluate the effect of shortening the acidic side chain by one methylene (B1212753) group.May alter electrostatic interactions with the target receptor.
T (Threonine)Serine (S)Assess the importance of the methyl group on the side chain by removing it.Could affect hydrogen bonding or hydrophobic interactions.
A (Alanine)Glycine (G)Increase local backbone flexibility by removing the methyl side chain.May allow for a different binding conformation.
V (Valine)Leucine (L) / Isoleucine (I)Probe the size and shape constraints of the hydrophobic binding pocket.Could enhance or decrease binding affinity depending on the pocket's topology.
Any ResidueD-Amino AcidIntroduce a change in stereochemistry to assess the importance of the native conformation.Often increases stability against proteases but may reduce or abolish activity if a specific 3D structure is required.

Thioamide Replacements and Amide Bond Modifications

Beyond thioamidation, other amide bond modifications can be introduced to constrain the peptide's conformation or enhance its stability. nih.gov These include replacing the amide bond with isosteres such as thioethers or incorporating heterocyclic scaffolds like piperazine (B1678402) to alter the backbone's geometry and flexibility. mdpi.com Replacing an ester bond with an amide bond has also been explored, though in some cases, this can lead to a considerable loss of activity, highlighting the critical role of specific backbone atoms. nih.gov These advanced synthetic techniques allow for the fine-tuning of a peptide's chemical and biological properties. unimelb.edu.au

Modification TypeDescriptionPrimary RationaleReference Finding
Thioamide SubstitutionReplacement of an amide carbonyl oxygen (C=O) with a sulfur atom (C=S).Increase proteolytic stability while preserving receptor activity.A single thioamide substitution can make peptides up to 750-fold more stable against DPP-4 cleavage. nih.gov
Reduced Amide Bond (Pseudopeptide)The carbonyl group (C=O) is reduced to a methylene group (CH₂).Increase flexibility and protease resistance; acts as a transition-state mimic for some proteases.This modification is a common strategy in peptidomimetic design to improve stability.
Thioether LinkageReplacement of the amide bond with a non-hydrolyzable thioether (CH₂-S) bond.Introduce conformational constraints and enhance stability against proteolysis.Thioether cyclized peptidomimetics have been successfully synthesized on solid phase. mdpi.com
Heterocycle Incorporation (e.g., Piperazine)The amide bond is replaced with a heterocyclic ring structure.Introduce significant conformational constraints and alter solubility and binding geometry.Piperazine moieties have been used to replace amide bonds in the synthesis of TRH mimetics. mdpi.com

Introduction of Various N-Alkyl Groups (e.g., Cyclohexylethyl, Phenylpropyl)

Varying the N-alkyl group at the N-terminus of the ETAV sequence allows for the systematic modulation of the compound's physicochemical properties. wikipedia.org While the parent compound is N-methylated, introducing larger and more complex alkyl groups—such as cyclohexylethyl or phenylpropyl—can significantly impact lipophilicity, steric bulk, and potential for specific hydrophobic or van der Waals interactions with a target receptor. creative-peptides.comlibretexts.org

The rationale for these modifications is often to enhance membrane permeability or to explore specific binding pockets within the target protein that can accommodate these bulkier groups, potentially leading to increased potency or selectivity. nih.govmdpi.comnih.gov The synthesis of these analogues follows the N-terminal reductive amination procedure described previously, simply by substituting formaldehyde with the corresponding aldehyde (e.g., cyclohexylacetaldehyde or 3-phenylpropanal). rsc.org The steric effects of the N-alkyl group are a critical consideration, as larger groups can sometimes lead to reduced yields in subsequent chemical steps or unfavorably alter the compound's conformation. mdpi.com

N-Alkyl GroupChemical FormulaRationale for IntroductionPotential Effect
Methyl (Parent)-CH₃Baseline modification to block N-terminal degradation and provide a starting point for SAR.Increases stability compared to the free amine.
Ethyl-CH₂CH₃Slightly increase lipophilicity and steric bulk compared to methyl.May subtly alter binding affinity or metabolic stability.
Cyclohexylethyl-CH₂CH₂(C₆H₁₁)Significantly increase lipophilicity and introduce a bulky, non-aromatic group.Could enhance membrane interactions or fit into a large hydrophobic pocket.
Phenylpropyl-CH₂CH₂CH₂(C₆H₅)Introduce a flexible hydrophobic chain with an aromatic ring for potential π-π stacking interactions.May improve binding affinity through additional specific interactions with the target.

Purification and Characterization Methodologies for Research-Grade Compounds

The synthesis of this compound and its analogues necessitates rigorous purification and characterization to ensure the identity, purity, and stability of the final compounds for research applications. The methodologies employed are standard in modern organic and medicinal chemistry, providing a high degree of confidence in the quality of the synthesized molecules.

High-Performance Liquid Chromatography (HPLC) for Purity

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the purification and purity assessment of synthesized compounds like this compound. glenresearch.comnih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating compounds based on their hydrophobicity. glenresearch.comnih.gov

In a typical RP-HPLC setup for the purification of this compound, a crude reaction mixture is dissolved in a suitable solvent and injected onto a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then passed through the column. sielc.com By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), compounds are eluted from the column in order of increasing hydrophobicity. youtube.com

The N-methyl group in this compound imparts a specific polarity and potential for interaction with the stationary phase, which can be fine-tuned by adjusting the mobile phase composition and pH. For instance, the addition of a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution by protonating basic sites within the molecule. sielc.com

The purity of the collected fractions is determined by analyzing them with the same or a similar HPLC method. A compound is considered pure if the resulting chromatogram shows a single, sharp peak, indicating the absence of detectable impurities. For research-grade this compound, a purity level of ≥95% is generally required, which is quantifiable by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative RP-HPLC Parameters for the Purification of this compound

ParameterCondition
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 25 °C

This table presents a hypothetical set of conditions and is for illustrative purposes only.

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)

Following purification, the exact chemical structure of this compound must be unequivocally confirmed. This is achieved through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). docbrown.infodea.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are typically acquired.

In the ¹H NMR spectrum of this compound, the N-methyl group would be expected to produce a characteristic singlet peak, typically in the range of 2.2-3.5 ppm, due to the three equivalent protons having no adjacent protons to couple with. The exact chemical shift would be influenced by the electronic environment of the rest of the molecule. Other protons in the molecule would exhibit specific chemical shifts and splitting patterns (e.g., doublets, triplets, multiplets) that correspond to their unique chemical environment and neighboring protons, in accordance with the n+1 rule. docbrown.info

Table 2: Hypothetical ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (ppm) Description Chemical Shift (ppm) Description
3.15Singlet, 3H (N-CH₃)172.4Carbonyl Carbon
7.20 - 7.50Multiplet, 5H (Aromatic)135.8Aromatic C
4.85Triplet, 1H (CH)129.5Aromatic CH
2.90Doublet of quartets, 2H (CH₂)128.8Aromatic CH
1.25Triplet, 3H (CH₃)60.2Aliphatic CH
42.1N-CH₃
25.5Aliphatic CH₂
14.3Aliphatic CH₃

This table contains hypothetical data for illustrative purposes. Actual chemical shifts are dependent on the full and specific structure of "ETAV".

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can also provide structural information through analysis of fragmentation patterns. researchgate.netnist.gov Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose, as it typically keeps the molecule intact, allowing for the observation of the molecular ion.

For this compound, a high-resolution mass spectrometry (HRMS) analysis would be performed to determine its exact mass to four or more decimal places. This allows for the calculation of the molecular formula with a high degree of confidence. The observed mass would be compared to the theoretical mass calculated for the proposed structure of this compound. mdpi.com

In addition to the molecular ion peak (e.g., [M+H]⁺ in positive ion mode), tandem mass spectrometry (MS/MS) can be employed. In this technique, the molecular ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the connectivity of atoms within the molecule, further confirming its structure. nih.gov

Table 3: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Ion TypeCalculated m/zObserved m/zDescription
[M+H]⁺ 206.1545206.1548Molecular ion (protonated)
[M+Na]⁺ 228.1364228.1366Sodium adduct
Fragment 1 134.0970134.0972Loss of the ethyl-amine moiety
Fragment 2 72.081372.0815N-methyl-ethylamine fragment

This table contains hypothetical data for a plausible molecular formula of C₁₂H₁₉NO and is for illustrative purposes only.

Molecular Pharmacology and Mechanism of Action Studies of N Methyl Etav

Ligand-Receptor Binding Kinetics and Affinity at Specific Targets

The efficacy of N-Methyl-ETAV and its analogs is rooted in their ability to bind to specific protein domains, thereby interfering with established molecular complexes.

Interaction with PSD-95 PDZ Domains (PDZ1, PDZ2)

Postsynaptic density-95 (PSD-95) is a multi-domain scaffolding protein that plays a pivotal role in organizing synaptic function. It contains three PDZ domains (PDZ1, PDZ2, and PDZ3), which are critical for mediating interactions with various synaptic proteins, including the N-methyl-D-aspartate receptor (NMDAR) colab.wsgoogle.comnih.govnih.govdiva-portal.org. The N-terminal PDZ domains, PDZ1 and PDZ2, are particularly important for binding to the C-termini of NMDAR subunits, such as GluN2A and GluN2B google.comnih.govnih.govdiva-portal.orgnih.gov.

This compound and related peptidomimetic inhibitors are engineered to bind to these PDZ domains, effectively competing with the endogenous NMDAR for binding to PSD-95 acs.orgcapes.gov.brgoogle.com. Studies have shown that modifications, such as N-alkylation, significantly enhance the affinity of these peptide-based inhibitors for the PDZ domains of PSD-95 acs.orggoogle.com. For instance, N-cyclohexylethyl-ETAV, a compound developed within the same research framework, demonstrated improved affinity.

Table 1: Binding Affinity of N-cyclohexylethyl-ETAV to PSD-95 PDZ Domains

Target DomainKi Value (μM)
PSD-95 PDZ10.94
PSD-95 PDZ20.45

Note: Data presented for N-cyclohexylethyl-ETAV, a representative analog demonstrating enhanced affinity. acs.org

These findings highlight the specific targeting of this compound analogs to the PDZ domains of PSD-95, with varying affinities for different domains, underscoring the molecular basis of their inhibitory action.

Allosteric Modulation and Indirect Effects on NMDAR Function

While this compound's primary mechanism involves inhibiting the protein-protein interaction between PSD-95 and NMDAR, this action indirectly influences NMDAR function. This compound is not described as a direct allosteric modulator of the NMDAR ion channel itself. Instead, by disrupting the scaffolding provided by PSD-95, it alters the localization and signaling downstream of NMDAR activation acs.orgcolab.wsnih.govnih.gov.

General research into NMDAR allosteric modulators indicates that such compounds can influence receptor function by altering response time courses or peak current amplitudes, depending on whether they are activators or inhibitors nih.govelifesciences.org. The inhibition of the PSD-95/NMDAR complex by this compound can therefore be understood as an indirect modulation of NMDAR signaling. By preventing PSD-95 from anchoring NMDARs and associated signaling molecules like neuronal nitric oxide synthase (nNOS), this compound can alter the downstream consequences of NMDAR activation, potentially mitigating excitotoxicity colab.wsnih.govdiva-portal.orgnih.gov.

Investigation of Protein-Protein Interaction Inhibition Mechanisms

The core mechanism of this compound revolves around its capacity to interfere with specific protein-protein interactions critical for synaptic function.

Disruption of the PSD-95/NMDAR Complex Formation

PSD-95 serves as a crucial molecular scaffold, assembling key components of excitatory synapses, including NMDARs and nNOS colab.wsnih.govdiva-portal.orgbiorxiv.org. The PDZ domains of PSD-95, particularly PDZ1 and PDZ2, are responsible for binding to the C-terminal motifs of NMDAR subunits (e.g., GluN2A, GluN2B) and nNOS google.comnih.govnih.govdiva-portal.orgnih.gov. This tripartite complex is integral to synaptic plasticity, learning, and memory, but its dysregulation can lead to excitotoxicity colab.wsnih.govdiva-portal.org.

This compound and its related peptidomimetics are designed to bind to the PDZ domains of PSD-95, thereby preventing the formation of this essential complex acs.orgcapes.gov.brgoogle.com. By competitively inhibiting the binding of NMDAR subunits to PSD-95, these compounds effectively "uncouple" the NMDAR from downstream signaling pathways mediated by PSD-95, such as the activation of nNOS colab.wsnih.govdiva-portal.orgnih.gov. This uncoupling is hypothesized to reduce the detrimental effects of excessive nitric oxide production, which is implicated in neurotoxicity and ischemic brain damage colab.wsnih.govdiva-portal.org. Dimeric inhibitors, built upon similar peptide scaffolds, have demonstrated significantly enhanced affinity for the tandem PDZ1-2 domains of PSD-95, indicating a strategy for increasing inhibitory potency diva-portal.org.

Modulation of Synaptic Scaffolding and Signaling Cascades

The disruption of the PSD-95/NMDAR complex can lead to alterations in the localization and activity of downstream signaling cascades. Scaffold proteins, in general, are known to regulate the dynamics and spatial organization of signaling pathways, influencing cellular decisions and responses wikipedia.orgplos.org. In the context of NMDAR signaling, the inhibition of PSD-95-mediated interactions by this compound can therefore impact processes ranging from synaptic plasticity to neuroprotection against excitotoxic insults colab.wsnih.govdiva-portal.orgnih.gov.

Cellular and Subcellular Distribution in Experimental Models (e.g., Neuronal Cultures)

Research investigating the pharmacological effects of this compound and its analogs has primarily utilized neuronal culture models. These studies have employed various preparations, including cultured hippocampal neurons, striatal neurons, and cortical neurons google.comnih.govnih.gov. These experimental systems allow for the assessment of the compound's impact on NMDA receptor-mediated excitotoxicity and related cellular processes google.comnih.gov.

While these studies demonstrate the functional effects of this compound in neuronal environments, the provided literature does not detail the specific cellular or subcellular distribution of the compound itself within these experimental models. The focus remains on its molecular mechanism of action and its consequences on neuronal function and survival.

Compound List:

this compound

N-cyclohexylethyl-ETAV

ETAV

Tat-NR2B9c

Tat-N-dimer

PSD-95 (Postsynaptic Density-95)

NMDAR (N-methyl-D-aspartate receptor)

nNOS (neuronal nitric oxide synthase)

GluN2A (NMDAR subunit)

GluN2B (NMDAR subunit)

Structure Activity Relationship Sar and Rational Design of N Methyl Etav Analogues

Elucidation of Key Structural Determinants for Binding Affinity

Understanding the specific structural features that contribute to the binding affinity of N-Methyl-ETAV analogues to their target PDZ domains is crucial for rational drug design.

Impact of Peptide Backbone Modifications on Pharmacological Profile

Beyond N-terminal modifications, alterations to the peptide backbone have also been explored to optimize the pharmacological profile of ETAV analogues. Systematic substitutions with both natural and unnatural amino acids have yielded tripeptides with micromolar affinity and N-methylated tetrapeptides with improved binding characteristics. nih.govfigshare.comnih.govacs.org A key modification involves the replacement of amide moieties with thioamides. This substitution has been shown to maintain or even improve binding affinity while significantly enhancing plasma stability. For example, replacing amide bonds with thioamides in N-methylated ETAV derivatives led to a substantial increase in plasma stability without compromising bioactivity. figshare.comgoogle.comresearchgate.netnih.govresearchgate.netacs.orgresearchgate.net Further optimization of the N-alkyl groups on the N-terminus, in conjunction with these backbone modifications, has resulted in the identification of compounds like N-cyclohexylethyl-ETASV, which exhibit potent inhibition, enhanced plasma stability, and improved cell permeability. figshare.comgoogle.comacs.orgacs.orgcsic.esnih.gov These modifications collectively contribute to a more drug-like profile, addressing some of the inherent limitations of natural peptides.

Conformational Analysis and Molecular Modeling Approaches

Computational methods play a vital role in understanding the molecular basis of binding and guiding the design of improved analogues.

Predictive Modeling for Optimized Peptidomimetic Design

Predictive modeling, including quantitative structure-activity relationship (QSAR) studies and other computational design strategies, is employed to optimize peptidomimetics. By correlating structural features with biological activity, these models help identify critical pharmacophore elements and guide the synthesis of novel analogues with improved properties. The iterative process of computational modeling, synthesis, and biological evaluation allows for the systematic refinement of lead compounds, aiming for enhanced potency, selectivity, and pharmacokinetic profiles. figshare.commdpi.comnih.govsemanticscholar.orgjocpr.comlongdom.orgresearchgate.net Understanding the conformational preferences of these molecules and their impact on receptor interactions is a key aspect of this predictive design process.

Comparison of this compound with Related Peptidomimetics and Small Molecule Inhibitors

The efficacy of this compound analogues has been benchmarked against other inhibitors of the PSD-95/NMDA receptor interaction, including related peptidomimetics and small molecule inhibitors. N-cyclohexylethyl-ETAV (compound 56) stands out as a particularly potent inhibitor, with reported Ki values of 0.94 μM for PDZ1 and 0.45 μM for PDZ2 of PSD-95. researchgate.netnih.govfigshare.comnih.govacs.orgidrblab.net These values are significantly lower than those observed for earlier lead compounds, demonstrating the success of the SAR-guided design. While comparisons with specific small molecule inhibitors like ZL006 and IC87201 exist, some studies suggest that these small molecules may not act through the same mechanism as the ETAV derivatives, highlighting the importance of understanding the precise mode of action. researchgate.netnih.gov The development of N-alkylated tetrapeptides like N-cyclohexylethyl-ETAV has provided a strong foundation for the subsequent development of more drug-like small molecule inhibitors. researchgate.netnih.govfigshare.comacs.orggoogle.com Furthermore, modifications such as thioamide substitution have demonstrated clear advantages in terms of metabolic stability compared to their oxoamide (B1213200) counterparts, positioning these advanced peptidomimetics as valuable tools for research and potential therapeutic development. nih.govresearchgate.netacs.orgresearchgate.net

Compound List

this compound

ETAV

N-cyclohexylethyl-ETAV (Compound 56)

N-cyclohexylethyl-ETASV (Compound 54)

N-Phenylethyl-ETAV

N-(3,4-Dichlorophenyl)propyl-ETAV

EMeTAV (Compound 40)

EMeTDV (Compound 36)

IESDV

KQTSV

Tat-NR2B9c

Tat-N-dimer

ZL006

IC87201

CRIPT

GluN2B

nNOS (neuronal nitric oxide synthase)

PSD-95 (Postsynaptic Density Protein-95)

NMDA receptor

PDZ domains (PDZ1, PDZ2, PDZ3)

Preclinical Investigation of N Methyl Etav in Experimental Systems

In Vitro Pharmacological Assays

In vitro assays are the first step in characterizing the pharmacological profile of N-Methyl-ETAV. These controlled, laboratory-based experiments are designed to isolate and study the compound's direct interaction with specific biological targets, such as proteins and receptors, and to quantify its functional effects at the cellular level. This approach allows for a detailed understanding of the compound's mechanism of action, potency, and selectivity in a simplified, non-living system before proceeding to more complex models.

Fluorescence Polarization Assays for Protein-Protein Interaction

Fluorescence Polarization (FP) is a solution-based technique widely used to monitor molecular interactions in real-time. googleapis.com The principle of FP is based on the observation that when a small, fluorescently labeled molecule (the tracer) is excited with polarized light, it rotates rapidly, leading to a low polarization value. googleapis.com If the tracer binds to a larger molecule, its rotation slows, resulting in a higher polarization value. This change in polarization is used to study the binding dynamics between molecules, such as the interaction between this compound and its target proteins.

In the context of this compound, which belongs to a class of N-methylated tetrapeptides, FP assays are crucial for evaluating its ability to inhibit the protein-protein interaction between the NMDA receptor and the postsynaptic density-95 (PSD-95) protein. This interaction is a key target for therapeutic intervention in conditions like ischemic brain injury. The assay is designed to quantify the displacement of a fluorescently labeled peptide (derived from the C-terminus of the NMDA receptor subunit) from the PDZ domains of PSD-95 by the inhibitor compound.

Research into N-alkylated tetrapeptides, a class that includes this compound, has utilized FP assays to determine their inhibitory constants (Ki). For instance, systematic modifications of the tetrapeptide structure have been performed to enhance affinity. While specific data for this compound is not detailed in the available literature, a closely related and more complex analogue, N-cyclohexylethyl-ETAV, demonstrated significant potency. This compound showed a 19-fold improvement in binding affinity compared to the wild-type peptide, providing a strong basis for the potential of this class of inhibitors.

Inhibitory Affinity of N-cyclohexylethyl-ETAV against PSD-95 PDZ Domains
CompoundTarget DomainKi (μM)
N-cyclohexylethyl-ETAVPDZ1 of PSD-950.94
N-cyclohexylethyl-ETAVPDZ2 of PSD-950.45

This table presents the inhibitory constants (Ki) for the compound N-cyclohexylethyl-ETAV against two different PDZ domains of the PSD-95 protein, as determined by fluorescence polarization assays. A lower Ki value indicates higher binding affinity and potency. Data sourced from.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for a specific receptor. These assays involve the use of a radioactively labeled ligand (a molecule that binds to a receptor) to measure the extent of binding to its target in tissues or cells. The primary data obtained from these assays are the dissociation constant (Kd), which indicates the affinity of the radioligand for the receptor, and the maximum binding capacity (Bmax), which represents the total number of receptors in the sample.

There are three main types of radioligand binding assays:

Saturation assays: These are used to determine the Kd and Bmax of a radioligand by incubating the receptor preparation with increasing concentrations of the radioligand.

Competition assays: These are used to determine the affinity (expressed as the inhibitory constant, Ki) of an unlabeled compound (like this compound) by measuring its ability to compete with and displace a known radioligand from the receptor.

Kinetic assays: These measure the rates of association and dissociation of a radioligand with its receptor.

For a compound like this compound, which is designed to modulate the NMDA receptor complex by interacting with PSD-95, radioligand binding assays would be employed to characterize its potential direct or allosteric interactions with the NMDA receptor itself. For example, competition assays using specific NMDA receptor radioligands, such as [3H]CGP 39653, could determine if this compound binds directly to the glutamate recognition site or another modulatory site on the receptor complex. Such studies are crucial to ensure the compound's specificity for the intended protein-protein interaction target and to rule out off-target receptor binding that could lead to unintended pharmacological effects.

Functional Assays in Cell Lines (e.g., Measuring Intracellular Signaling)

While binding assays confirm physical interaction with a target, functional assays in cell lines are necessary to determine the biological consequence of this interaction. These assays measure the downstream effects of target engagement, such as changes in intracellular signaling pathways. For this compound, the primary target is the interaction between the NMDA receptor and the scaffolding protein PSD-95. This complex is critical for coupling NMDA receptor activation to downstream signaling cascades, including the production of nitric oxide (NO) via neuronal nitric oxide synthase (nNOS), which also binds to PSD-95.

Overactivation of the NMDA receptor, as occurs during excitotoxicity, can lead to excessive NO production, contributing to neuronal damage. A key hypothesis is that by uncoupling the NMDA receptor from PSD-95, an inhibitor like this compound could prevent this deleterious signaling without blocking the ion channel function of the receptor itself.

Functional assays to test this hypothesis would typically involve:

Using a neuronal cell line that expresses both NMDA receptors and PSD-95.

Stimulating the cells with an NMDA receptor agonist, such as glutamate or NMDA, to induce an excitotoxic-like condition.

Treating the cells with varying concentrations of this compound.

Measuring key intracellular signaling markers, such as levels of second messengers (e.g., intracellular calcium), activation of downstream enzymes (e.g., nNOS activity), or the production of signaling molecules like NO.

A successful outcome would show that this compound reduces the NMDA-stimulated production of NO or other downstream signals in a concentration-dependent manner, confirming its proposed mechanism of action at a cellular level.

Ex Vivo and In Vivo Studies in Non-Human Animal Models

Following in vitro characterization, the investigation of this compound progresses to ex vivo and in vivo studies in non-human animal models. These studies are indispensable for understanding how the compound behaves in a complex, living organism. In vivo studies assess the compound's efficacy in animal models of human diseases, while ex vivo analyses involve examining tissues from treated animals to study physiological and pathological changes at the cellular and molecular levels. This phase provides critical insights into the therapeutic potential of the compound in a physiological setting.

Assessment in Models of Excitotoxicity (e.g., Ischemic Insult Models)

Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters, primarily glutamate, leads to neuronal injury and death. This process is a key component in the damage caused by ischemic stroke, traumatic brain injury, and several neurodegenerative diseases. The overactivation of NMDA receptors plays a central role in mediating excitotoxic cell death, largely due to excessive calcium influx.

The interaction between NMDA receptors and the scaffolding protein PSD-95 is a critical nexus in the excitotoxic cascade. By physically linking the receptor to downstream neurotoxic signaling pathways, such as those involving nNOS, PSD-95 facilitates the propagation of the death signal. Therefore, disrupting this specific protein-protein interaction is a promising therapeutic strategy to mitigate excitotoxic damage.

This compound, as a putative inhibitor of the NMDA receptor/PSD-95 interaction, would be evaluated in established animal models of excitotoxicity. A primary model is the transient middle cerebral artery occlusion (tMCAO) model of focal cerebral ischemia in rodents. In this model, an artery supplying blood to the brain is temporarily blocked, leading to an ischemic core and a surrounding area of at-risk tissue known as the penumbra.

The assessment protocol would involve:

Inducing ischemia in the animal model.

Administering this compound.

Evaluating the extent of brain damage, typically by measuring the infarct volume.

Assessing neurological deficits through behavioral tests.

A positive result would be a significant reduction in infarct volume and an improvement in neurological function in the animals treated with this compound compared to a control group. Such findings would provide strong preclinical evidence for the neuroprotective effects of the compound in the context of ischemic injury.

Evaluation in Neurobiological Models (e.g., Synaptic Plasticity, Neuronal Excitability)

Synaptic Plasticity: This refers to the ability of synapses to strengthen or weaken over time, a process known as long-term potentiation (LTP) or long-term depression (LTD), respectively. NMDA receptors are essential for the induction of many forms of synaptic plasticity. Since this compound is designed to modulate the NMDA receptor complex, its effects would be evaluated in ex vivo brain slice preparations. Researchers would induce LTP in a key brain region like the hippocampus and measure whether the compound alters the magnitude or duration of this synaptic strengthening. This helps to understand if the compound might interfere with normal learning and memory processes.

Neuronal Excitability: This refers to how readily a neuron fires an action potential in response to a stimulus. Ion channels and receptor function are primary determinants of excitability. The effect of this compound on neuronal excitability would be assessed using electrophysiological techniques, such as whole-cell patch-clamp recordings in cultured neurons or brain slices. These experiments would measure key parameters like the resting membrane potential, action potential threshold, and firing frequency in the presence of the compound. The goal is to determine if modulating the NMDA receptor/PSD-95 interaction alters the intrinsic electrical properties of neurons, which could have widespread effects on neural network function.

Information regarding the chemical compound “this compound” is not available in the public domain, preventing the generation of the requested article.

Extensive searches for scientific literature and data pertaining to the behavioral phenotype analysis of "this compound" in experimental animal models have yielded no specific results. This suggests that the compound, under this particular name, may not have been the subject of published preclinical research, or it may be known by a different designation that is not publicly accessible.

As a consequence, the detailed and structured article focusing on the preclinical investigation of this compound, as outlined in the user's request, cannot be generated. The core requirement of providing thorough, informative, and scientifically accurate content for each specified section and subsection is unachievable without any foundational research data on the compound's effects on behavioral paradigms in animal models.

General principles of preclinical behavioral phenotype analysis in rodents involve the use of standardized tests to assess various domains of behavior, including:

Locomotor Activity: Typically measured in an open field arena, this test assesses general activity levels, exploration, and anxiety-like behavior.

Discriminative Stimulus Effects: This paradigm is used to determine if a novel compound has subjective effects similar to a known drug. Animals are trained to recognize the internal state produced by a specific drug and respond accordingly to receive a reward.

Self-Administration: This is considered the gold standard for assessing the reinforcing and addictive potential of a substance. Animals are trained to perform a specific action, such as pressing a lever, to receive a dose of the drug.

Without any data from such studies on this compound, it is impossible to create the requested data tables or provide detailed research findings on its behavioral phenotype.

Therefore, the article as requested cannot be produced. Further investigation would require access to proprietary or unpublished research if any exists for a compound named this compound.

Metabolic Pathways and Biochemical Transformations of N Methyl Etav

Identification of Enzymes Involved in In Vitro Metabolism (e.g., Cytochrome P450 Enzymes)

The initial steps in the biotransformation of xenobiotics like N-Methyl-ETAV are frequently mediated by Phase I metabolic enzymes, predominantly the cytochrome P450 (CYP) superfamily openeducationalberta.caoulu.fi. These heme-containing enzymes, primarily located in the liver microsomes, are responsible for introducing or exposing functional groups on the parent compound through oxidation, reduction, or hydrolysis openeducationalberta.caxenotech.com. While specific studies detailing this compound's interaction with particular CYP isoforms are not exhaustively documented in the provided search results, general principles of N-methylated compound metabolism suggest potential involvement of key CYP enzymes.

Research on similar N-methylated compounds indicates that CYP2B6, CYP2C19, and CYP2D6 can play significant roles in N-demethylation reactions nih.gov. For instance, in the metabolism of N-methyl, N-propargylphenylethylamine (MPPE), CYP2B6, CYP2C19, and CYP2D6 were all found to contribute to the formation of N-methyl-N-phenylethylamine (N-methylPEA) via depropargylation, with CYP2C19 being particularly active in N-methylPEA generation. Furthermore, CYP2B6 was identified as the sole catalyst for demethylation in that study nih.gov. Given the "N-Methyl" component of this compound, it is plausible that these CYP isoforms, particularly CYP2B6, could be involved in its metabolic processing, potentially through N-demethylation or other oxidative transformations. Studies using recombinant human CYP isoforms and liver microsomes are standard for identifying the specific enzymes responsible for a compound's metabolism oulu.finih.govnih.gov.

Characterization of Metabolites and Their Formation Pathways in Experimental Systems

The biotransformation of this compound is expected to yield various metabolites through enzymatic modifications. Based on common metabolic pathways for N-methylated compounds and heterocyclic structures, potential transformations include:

N-demethylation: Removal of the methyl group from the nitrogen atom, yielding a secondary amine. This is a common reaction catalyzed by CYP enzymes openeducationalberta.cafrontiersin.org.

Hydroxylation: Introduction of a hydroxyl group onto alkyl chains or aromatic rings within the molecule. This can occur at various positions, leading to hydroxylated metabolites frontiersin.org.

Oxidation: Further oxidation of hydroxylated metabolites or other functional groups.

Conjugation (Phase II metabolism): While Phase I reactions often precede Phase II, the resulting metabolites might undergo conjugation with endogenous molecules like glucuronic acid or sulfate, increasing their water solubility for excretion. For example, glucuronidation of hydroxylated metabolites has been observed in the metabolism of other related compounds frontiersin.org.

Experimental systems such as human liver microsomes (HLM) and hepatocytes are routinely used to identify and characterize these metabolites and their formation pathways xenotech.compharmaron.comjefferson.edu. These systems provide the enzymatic machinery necessary to mimic in vivo metabolism. For example, studies on synthetic cathinones have identified metabolites formed through β-keto group reduction, hydroxylation at various positions, and N-demethylation, often using HLM incubations frontiersin.org. Similarly, research on fentanyl analogs has identified N-dealkylation, hydroxylation, and amide hydrolysis as key metabolic pathways, with numerous metabolites being characterized frontiersin.org. The specific metabolites of this compound would be determined through detailed in vitro studies using such experimental systems, followed by structure elucidation using techniques like LC-MS/MS pharmaron.comnih.gov.

Theoretical Considerations of Metabolic Stability and Biodegradation in Research Models

Metabolic stability refers to a compound's resistance to metabolic breakdown, which significantly influences its pharmacokinetic properties, such as half-life and clearance nih.govmdpi.combioivt.com. Theoretical considerations for this compound's metabolic stability would involve predicting its susceptibility to enzymatic degradation. Computational tools and quantitative structure-activity relationship (QSAR) models are employed to predict metabolic stability by analyzing molecular features associated with lability nih.govcambridgemedchemconsulting.comnih.gov. For instance, models like PredMS predict whether a compound is stable or unstable in human liver microsomes based on its structure nih.gov.

Biodegradation pathways, particularly in environmental contexts, involve the breakdown of compounds by microorganisms. While direct biodegradation pathways for this compound are not specified in the provided results, general principles of xenobiotic biodegradation apply. These processes can be aerobic or anaerobic, utilizing different enzymatic mechanisms miljodirektoratet.no. Predictive models, such as those based on the EAWAG-BBD database, can forecast potential biodegradation pathways for various chemical structures chemrxiv.orgnih.gov. Theoretical assessments of this compound's biodegradation would consider its chemical structure and predict its likely breakdown products and the environmental conditions (e.g., presence of specific microbial consortia) that would facilitate its degradation. For example, N-methyldiethanolamine was assessed to have low biodegradability in seawater miljodirektoratet.no. Understanding these theoretical pathways is crucial for environmental risk assessment and remediation strategies.

Advanced Analytical Methods for N Methyl Etav Research

Quantitative and Qualitative Detection in Biological Matrices of Research Models

Detecting and quantifying N-Methyl-ETAV within complex biological samples, such as plasma, tissue homogenates, or cellular extracts, requires highly sensitive and selective analytical methods. Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for these applications.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem MS (MS/MS) configuration, is a powerful tool for both the qualitative identification and quantitative determination of analytes in biological matrices researchgate.netchromatographyonline.commdpi.com. The development of robust LC-MS methods for this compound involves several critical steps to ensure accuracy, sensitivity, and specificity.

Method Development Workflow: A typical LC-MS method development for biological matrices begins with sample preparation, which aims to isolate and purify the analyte from interfering endogenous components. This can involve techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) nih.gov. The choice of sample preparation is crucial for minimizing matrix effects, which can suppress or enhance the ionization of the analyte, thereby affecting quantification mdpi.comnih.gov.

Following sample preparation, the extracted analytes are introduced into the liquid chromatography system. The chromatographic separation step is designed to resolve this compound from other compounds present in the biological matrix, ensuring that the signal detected by the mass spectrometer is specific to the target analyte. Various stationary phases and mobile phase compositions are explored to optimize peak shape, resolution, and retention time.

The mass spectrometer then serves as a highly sensitive and selective detector. For quantitative analysis, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) transitions are typically employed, where specific precursor ions and their characteristic product ions are monitored. This approach provides high specificity and sensitivity, allowing for the detection of this compound even at low concentrations in complex biological samples chromatographyonline.com. Qualitative analysis may involve full scan MS or data-dependent acquisition (DDA) to identify the compound based on its mass-to-charge ratio and fragmentation pattern.

Challenges and Considerations: A significant challenge in developing LC-MS methods for biological matrices is the presence of endogenous substances that can co-elute with the analyte and cause ionization suppression or enhancement nih.gov. Method development strategies to mitigate matrix effects include optimizing chromatographic separation, employing cleaner sample preparation techniques, using internal standards with similar ionization properties, and utilizing more sensitive instrumentation that allows for lower sample injection volumes chromatographyonline.comnih.gov. The validation of the developed method is essential, encompassing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) mdpi.com.

Nuclear Magnetic Resonance (NMR) for Conformational Dynamics and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of compounds, including this compound, and can provide insights into their dynamic behavior duke.edubbhegdecollege.com.

Structural Elucidation: NMR spectroscopy provides information about the chemical environment of atomic nuclei, particularly protons (¹H NMR) and carbon-13 (¹³C NMR). The chemical shift, signal splitting (multiplicity), and integration of ¹H NMR spectra offer direct evidence for the types of protons present, their connectivity, and their relative numbers within a molecule. For this compound, ¹H NMR data has been reported, aiding in its structural confirmation google.com.

¹H NMR Data for this compound: The ¹H NMR spectrum of this compound has been characterized, providing key data points for structural identification.

Proton Assignment (Hypothetical based on structure)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Proton A (e.g., on a chiral center)4.47q7.2
Proton B (e.g., on a chiral center)4.44d4.8
Proton C (e.g., on a chiral center)4.30d5.6
Proton D (e.g., multiplet)4.18-4.14mN/A
Proton E (e.g., doublet of doublets)3.97dd7.2, 5.6

Note: The specific assignments of protons A-E are inferred based on typical NMR chemical shift ranges and multiplicity patterns for organic molecules and are illustrative. The provided data is directly from google.com.

Conformational Dynamics: While the primary application of NMR in the context of this compound's initial characterization focuses on structural elucidation, advanced NMR techniques can also probe conformational dynamics nih.gov. By analyzing relaxation rates, line widths, and through-bond/through-space correlations, NMR can reveal information about the flexibility of different parts of the molecule, such as side-chain rotations or domain movements. Methyl-based NMR experiments, for instance, are particularly adept at monitoring dynamic processes in proteins and macromolecular complexes, providing insights into motions ranging from picoseconds to seconds nih.gov. Applying such advanced NMR methods to this compound, especially if it is part of a larger molecular system or undergoes conformational changes upon interaction, could yield valuable data on its dynamic behavior.

Methodologies for Assessing this compound Distribution in Preclinical Models

Understanding how this compound distributes throughout a preclinical research model is critical for evaluating its pharmacokinetic profile and potential efficacy or target engagement. This involves quantifying the compound in various tissues and biological fluids over time. LC-MS/MS is the primary analytical methodology employed for such distribution studies.

Tissue and Fluid Analysis: To assess this compound distribution, biological samples are collected from preclinical models at defined time points following administration. These samples can include plasma, serum, urine, and various tissues such as the brain, liver, kidneys, and lungs.

Sample Preparation for Distribution Studies: Each tissue sample typically requires homogenization to ensure a uniform distribution of the compound before extraction. This is often followed by a liquid-liquid extraction or solid-phase extraction process to isolate this compound from the complex tissue matrix. For example, a common approach involves homogenizing tissue in a suitable buffer, followed by extraction with an organic solvent (e.g., acetonitrile (B52724) or methanol) possibly containing an internal standard. The supernatant is then typically dried and reconstituted in a mobile phase compatible with LC-MS/MS analysis.

LC-MS/MS Quantification: Once prepared, the samples are analyzed using a validated LC-MS/MS method. The chromatography separates this compound, and the mass spectrometer quantifies it based on specific precursor-to-product ion transitions. By measuring the concentration of this compound in different tissues at various time points, researchers can generate concentration-time profiles for each tissue. These profiles are essential for understanding:

Absorption and Distribution: How quickly this compound enters different tissues.

Tissue Penetration: Whether the compound effectively reaches target organs, such as the brain.

Elimination: The rate at which the compound is cleared from different tissues.

Accumulation: Whether the compound accumulates in any specific tissues over time.

The sensitivity and selectivity of LC-MS/MS allow for the accurate quantification of this compound at low concentrations, which is crucial for understanding its distribution patterns in preclinical models, even in tissues where it may be present at trace levels.

Future Directions and Research Applications of N Methyl Etav

Development as a Pharmacological Probe for the PSD-95/NMDAR Complex

The interaction between the postsynaptic density-95 (PSD-95) protein and the NMDA receptor (NMDAR) is a critical nexus for synaptic plasticity and neuronal signaling. The targeted disruption of this complex is a key area of research for conditions involving excitotoxicity, such as stroke and neurodegenerative diseases. N-methylated tetrapeptides, including derivatives of the ETAV sequence, have demonstrated improved affinity and potency as inhibitors of the PSD-95/NMDAR interaction.

Systematic substitutions with both natural and unnatural amino acids have led to the development of highly potent inhibitors. For instance, N-cyclohexylethyl-ETAV has been identified as a particularly effective inhibitor of this interaction. The process of N-methylation can enhance the pharmacokinetic properties of these peptide-based inhibitors, making them more suitable for in vivo studies. These improved characteristics include increased metabolic stability and cell permeability.

The development of N-Methyl-ETAV as a pharmacological probe offers researchers a valuable tool to selectively disrupt the PSD-95/NMDAR complex. This allows for the precise investigation of the downstream consequences of this interaction in various experimental models. By observing the effects of this targeted disruption, scientists can gain deeper insights into the role of the PSD-95/NMDAR complex in both normal brain function and disease states.

Table 1: Properties of N-methylated Peptides in Research

PropertyDescriptionSignificance in Research
Improved Affinity Enhanced binding strength to the target protein complex (e.g., PSD-95/NMDAR).Allows for more potent and specific inhibition, requiring lower concentrations for efficacy.
Increased Metabolic Stability Greater resistance to degradation by enzymes (proteases).Leads to a longer half-life in biological systems, enabling more sustained experimental effects.
Enhanced Cell Permeability Improved ability to cross cell membranes to reach intracellular targets.Crucial for the effectiveness of the probe in living cells and in vivo models.
Modulation of Bioactive Conformation N-methylation can influence the three-dimensional structure of the peptide, potentially leading to increased selectivity for different protein subtypes.Allows for the fine-tuning of the probe to target specific protein interactions with greater precision.

Potential for Investigating Novel Protein-Protein Interactions

The application of N-methylation extends beyond the well-characterized PSD-95/NMDAR interaction. This chemical modification serves as a versatile strategy to modulate the binding properties of peptides, making them valuable tools for exploring a wide range of protein-protein interactions (PPIs). The simplest modification to a peptide bond, N-methylation can significantly alter a peptide's conformational flexibility and hydrogen-bonding capacity. nih.gov

These alterations can be systematically employed in "N-methyl scanning," a technique where each amino acid residue in a peptide is sequentially N-methylated. This approach helps to identify key residues involved in the binding interface and to understand the conformational requirements for a specific PPI. nih.gov By observing how N-methylation at different positions affects binding affinity, researchers can map the critical interaction points between two proteins.

Furthermore, the improved pharmacokinetic properties of N-methylated peptides, such as increased stability and membrane permeability, make them suitable for use in cellular and in vivo studies to probe PPIs in a more physiologically relevant context. nih.govnih.gov This opens up possibilities for identifying and validating novel PPIs that may have been difficult to study with unmodified peptides. The insights gained from these investigations can be instrumental in understanding complex cellular signaling pathways and identifying new targets for drug discovery.

Contribution to the Understanding of Synaptic Physiology and Pathology Mechanisms

The ability of this compound and related compounds to selectively interfere with the PSD-95/NMDAR complex provides a powerful avenue for elucidating the role of this interaction in synaptic function and dysfunction. Synaptic plasticity, the cellular basis of learning and memory, is heavily dependent on the regulation of NMDARs by scaffolding proteins like PSD-95. nih.gov By using this compound as a tool to disrupt this linkage, researchers can investigate the specific contributions of the PSD-95/NMDAR complex to processes such as long-term potentiation (LTP) and long-term depression (LTD).

In the context of neurological disorders, aberrant activity of the PSD-95/NMDAR complex has been implicated in various pathologies. For example, in Huntington's disease models, an enhanced association between PSD-95 and the NR2B subunit of the NMDAR has been observed, potentially contributing to increased excitotoxicity. nih.gov The use of probes like this compound could help to dissect the precise role of this altered interaction in the disease process and to evaluate the therapeutic potential of targeting this complex.

Furthermore, research into conditions like N-methyl-D-aspartate receptor antibody encephalitis, a disorder characterized by antibodies targeting the NMDAR, could benefit from tools that modulate the receptor's interactions with intracellular partners. nih.gov By understanding how disrupting the PSD-95/NMDAR complex affects the course of such diseases in experimental models, scientists can gain valuable insights into their underlying mechanisms and explore new therapeutic avenues. The study of how synaptic signals control epigenetic modifications, such as DNA methylation via NMDAR activity, also presents an exciting frontier where this compound could be employed to understand the link between synaptic activity and long-term changes in gene expression. nih.gov

Q & A

Q. What established synthetic routes are recommended for N-Methyl-ETAV, and how can purity be optimized during synthesis?

Methodological Answer:

  • Synthetic routes typically involve nucleophilic substitution or reductive amination, depending on precursor availability. Key steps include controlling reaction temperature (e.g., 60–80°C for amidation) and solvent selection (e.g., anhydrous DMF for moisture-sensitive intermediates).
  • Purification can be optimized using preparative HPLC with a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid). Purity validation should combine HPLC (>98% purity threshold) and mass spectrometry for molecular weight confirmation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm methyl group incorporation and aromatic proton environments.
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Identify functional groups (e.g., N–H stretching at ~3300 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy (e.g., [M+H]+^+ ion matching theoretical mass within 2 ppm error).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity and stability under varying pH conditions .

Q. How should researchers design controlled experiments to evaluate this compound’s bioactivity?

Methodological Answer:

  • Define independent variables (e.g., compound concentration, exposure time) and dependent variables (e.g., enzyme inhibition, cell viability).
  • Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only treatments).
  • Use randomized block designs to minimize batch effects. Statistical power analysis should determine sample size (e.g., n3n \geq 3 replicates per group) .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across studies be systematically resolved?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies and apply heterogeneity tests (e.g., Cochran’s Q). Adjust for confounding variables like solvent type (DMSO vs. saline) or cell line variability.
  • Sensitivity Analysis : Test bioactivity under standardized conditions (e.g., fixed ATP concentration in kinase assays).
  • Methodological Review : Identify protocol disparities (e.g., incubation time, detection methods) using PRISMA guidelines .

Q. What computational strategies are effective for predicting this compound’s target interactions and binding kinetics?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor binding. Validate with experimental data from Surface Plasmon Resonance (SPR) for affinity measurements (KDK_D).
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of binding poses. Analyze root-mean-square deviation (RMSD) to confirm conformational convergence.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electronic interactions in catalytic sites (e.g., enzyme active sites) .

Q. How can researchers design studies to investigate this compound’s long-term stability and degradation pathways?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor degradation via LC-MS at intervals (0, 1, 3, 6 months).
  • Forced Degradation Studies : Expose the compound to oxidative (H2_2O2_2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Identify degradation products using tandem MS/MS.
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Y=Bottom+Top - Bottom1+10(LogEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top - Bottom}}{1 + 10^{(\text{LogEC}_{50} - X) \cdot \text{HillSlope}}}) using GraphPad Prism.
  • Error Analysis : Report 95% confidence intervals for EC50_{50} values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Outlier Detection : Apply Grubbs’ test (α=0.05\alpha = 0.05) to exclude anomalous data points .

Methodological Considerations

Q. How should researchers address ethical and reproducibility challenges in this compound studies?

Methodological Answer:

  • Pre-registration : Submit protocols to repositories like Open Science Framework to reduce publication bias.
  • Data Transparency : Share raw spectra, chromatograms, and kinetic datasets in supplementary materials or public repositories (e.g., Zenodo).
  • Ethical Compliance : Adhere to institutional guidelines for chemical safety and waste disposal. Document Material Safety Data Sheet (MSDS) handling protocols .

Q. What frameworks support the integration of multi-omics data in this compound mechanism-of-action studies?

Methodological Answer:

  • Transcriptomics : Pair RNA-seq data (e.g., differentially expressed genes) with bioactivity profiles using pathway enrichment tools (DAVID, Gene Ontology).
  • Proteomics : Use SILAC or TMT labeling to quantify protein expression changes. Cross-validate with SPR binding data.
  • Network Pharmacology : Construct interaction networks in Cytoscape to identify hub targets and off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.